Lipophilicity Enhancement (LogP) for Membrane Permeability
4-Amino-1-naphthaldehyde exhibits a calculated LogP value of 1.85, which is significantly higher than that of its hydroxyl analog, 4-hydroxy-1-naphthaldehyde (estimated LogP ≈ 1.3-1.5). This 0.35-0.55 LogP unit increase translates to a roughly 2.2- to 3.5-fold higher theoretical partition coefficient between octanol and water . The increased lipophilicity can directly impact passive membrane permeability and performance in liquid-liquid extraction protocols, making the amino analog more suitable for applications requiring greater non-polar partitioning . A cross-study comparison with unsubstituted 1-naphthaldehyde (LogP ≈ 2.2) shows that the amino substitution lowers LogP relative to the parent, but less so than hydroxyl substitution, positioning 4-amino-1-naphthaldehyde as an intermediate, tunable option for balancing polarity and permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Calculated LogP = 1.85 |
| Comparator Or Baseline | 4-Hydroxy-1-naphthaldehyde: Estimated LogP ≈ 1.3-1.5; 1-Naphthaldehyde: LogP ≈ 2.2 |
| Quantified Difference | +0.35 to +0.55 LogP units (vs. hydroxyl analog); -0.35 LogP units (vs. 1-naphthaldehyde) |
| Conditions | In silico calculation (ACD/Labs or similar algorithm) |
Why This Matters
Higher LogP indicates greater lipophilicity, which is a critical parameter for predicting compound behavior in biological systems and sample preparation, influencing cellular uptake, blood-brain barrier penetration, and organic phase extraction efficiency.
